Dimethyl-1,3-thiazole-4-sulfonyl chloride
Overview
Description
Dimethyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 955085-16-2 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis of β-Lactams and Non-β-Lactam Adducts
Dimethyl-1,3-thiazole-4-sulfonyl chloride is involved in the synthesis of β-lactams and non-β-lactam adducts. Reactions of acid chlorides with various 2-substituted 4,5-dihydro-1,3-thiazoles yield these products, with differences in the products depending on the substituents used. This highlights its role in creating diverse chemical structures (Shi, Linden, & Heimgartner, 2013).
Anticancer Activity Research
Studies have explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds related to this compound. These studies show potential in treating various cancers, emphasizing the relevance of such compounds in medicinal chemistry (Turov, 2020).
Synthesis of Dimethyl Sulfomycinamate
Research into the synthesis of Dimethyl sulfomycinamate, a derivative of this compound, has been conducted. This synthesis involves complex steps and examines the chemistry of various heterocycles, showcasing the compound's utility in advanced synthetic chemistry (Kelly & Lang, 1995).
Reactivity with Sulfonyl Chlorides
The reactivity of 1,2,3-triazoles towards sulfonyl chlorides, including this compound, has been studied. This research highlights the compound's role in forming novel sulfonyl-1,2,3-triazoles, expanding its applications in chemical synthesis (Beryozkina et al., 2015).
Synthesis of Novel Sulfonamides
Research on the chlorination of certain thiazoles, including this compound, has led to the synthesis of novel sulfonamides. These compounds have been shown to be efficient electrophilic reagents, important for nucleophilic substitution reactions (Turov, Vinogradova, & Brovarets, 2014).
Development of Amidophenacylating Reagents
The use of amidophenacylating reagents in synthesizing derivatives of 1,3-oxazole- and 1,3-thiazole-4-sulfonyl chlorides, including this compound, demonstrates its role in developing new chemical entities. This research contributes to the expansion of the chemical toolbox (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).
Safety and Hazards
The safety information for Dimethyl-1,3-thiazole-4-sulfonyl chloride indicates that it is dangerous . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSQPNCXAIZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955085-16-2 | |
Record name | dimethyl-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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